molecular formula C18H21NO3 B6495809 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351632-23-9

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No. B6495809
CAS RN: 1351632-23-9
M. Wt: 299.4 g/mol
InChI Key: VVNAAEHQALSLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzamide compounds are usually produced from the reaction between carboxylic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs. In addition, this compound has been shown to bind to certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to bind to certain receptors in the body. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. In addition, it can be used to study a wide range of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.

Future Directions

The potential future directions for 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. In addition, the development of new methods for the synthesis of complex molecules using this compound is of interest. Finally, the use of this compound in the development of new drugs and the study of drug action is also a potential area for future research.

Synthesis Methods

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide can be synthesized using a variety of methods, including a two-step synthesis method that involves the reaction of paraformaldehyde and 2-hydroxy-3-phenylpropylbenzamide. The reaction is carried out in aqueous solution at a temperature of 80°C and a pH of 8.5. The reaction is then stopped with the addition of acetic acid and the resulting product is isolated and purified by recrystallization.

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide has been used in numerous scientific studies as a model compound to investigate enzymatic and non-enzymatic processes. It has been used to study the catalytic activity of enzymes as well as to develop methods for the synthesis of complex molecules. In addition, this compound has been used in studies of the mechanism of drug action and in the development of new drugs.

properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-17-10-8-15(9-11-17)18(21)19-13-16(20)12-14-6-4-3-5-7-14/h3-11,16,20H,2,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNAAEHQALSLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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